molecular formula C16H9N3O4 B5548422 2,3-Bis(furan-2-yl)-6-nitroquinoxaline

2,3-Bis(furan-2-yl)-6-nitroquinoxaline

Cat. No.: B5548422
M. Wt: 307.26 g/mol
InChI Key: POIXTDVRKYWOIV-UHFFFAOYSA-N
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Description

2,3-Bis(furan-2-yl)-6-nitroquinoxaline is a chemical compound for research and development, offered with high purity and quality assurance. It belongs to the quinoxaline class of heterocyclic compounds, which are nitrogen-containing structures of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives are widely investigated for their diverse pharmacological properties. Scientific reviews have highlighted that these compounds demonstrate a range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects . The structure-activity relationships of quinoxalines make them a privileged scaffold in drug discovery efforts. The specific substitutions on the quinoxaline core, such as the furan rings and nitro group in this compound, are key modulators of its electronic properties, bioavailability, and interaction with biological targets. Researchers utilize this and similar nitroquinoxaline derivatives as key intermediates in organic synthesis and for developing new therapeutic agents . The mechanism of action for many bioactive quinoxalines, particularly di-N-oxide derivatives, is often associated with their ability to interact with DNA and generate reactive oxygen species under specific conditions, leading to cytotoxic effects . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2,3-bis(furan-2-yl)-6-nitroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O4/c20-19(21)10-5-6-11-12(9-10)18-16(14-4-2-8-23-14)15(17-11)13-3-1-7-22-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIXTDVRKYWOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Strategies for 2,3 Bis Furan 2 Yl 6 Nitroquinoxaline and Its Analogs

Classical Approaches to Quinoxaline (B1680401) Ring System Formation

The traditional synthesis of the quinoxaline ring system has been a subject of extensive research, providing a fundamental basis for the preparation of a diverse range of derivatives.

Condensation Reactions of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most established and widely employed method for constructing the quinoxaline framework is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. encyclopedia.pubsapub.org This reaction, first reported by Körner and Hinsberg in 1884, provides a direct pathway to quinoxaline derivatives. encyclopedia.pub In the context of synthesizing 2,3-bis(furan-2-yl)-6-nitroquinoxaline, this involves the reaction of 4-nitro-1,2-phenylenediamine with furil (B128704) (a 1,2-dicarbonyl compound derived from furan).

The general mechanism involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. ijrar.org While effective, this classical approach often necessitates elevated temperatures and the use of acidic catalysts to drive the reaction to completion. nih.govscispace.com For instance, the synthesis of a related compound, 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, was achieved by refluxing 4-nitro-1,2-phenylenediamine and 2,2'-thenil in acetic acid. nih.govnih.gov Similarly, the synthesis of other quinoxaline derivatives has been carried out in refluxing ethanol (B145695) or a mixture of acetic acid and sodium acetate (B1210297) under heated conditions. sapub.orgresearchgate.net

Historical Precedents in Nitroquinoxaline Synthesis

The synthesis of nitroquinoxaline derivatives has historical roots in the need for precursors to aminoquinoxalines, which are valuable monomers for high-performance polymers. google.com Traditional methods for synthesizing nitroquinoxalines often involved harsh reaction conditions, which could lead to lower yields and the formation of side products. google.com A disclosed method for synthesizing nitroquinoxaline derivatives involves reacting a mononitro-substituted o-phenylenediamine with a mononitro-substituted benzil (B1666583) in the presence of a catalyst like o-benzoylsulfonimide. google.com This highlights the ongoing efforts to refine and improve the synthesis of this important class of compounds.

Modern Catalytic Protocols for the Synthesis of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline

To overcome the limitations of classical methods, modern synthetic chemistry has focused on the development of catalytic protocols that offer milder reaction conditions, higher yields, and greater efficiency.

Transition Metal-Catalyzed Cyclocondensations

Transition metal catalysts have emerged as powerful tools in organic synthesis, and their application in quinoxaline formation is well-documented. rsc.org These catalysts can facilitate the cyclocondensation reaction under milder conditions and with greater selectivity. While a broad range of transition metals have been explored for quinoxaline synthesis in general, specific examples for the direct synthesis of 2,3-bis(furan-2-yl)-6-nitroquinoxaline are less common in the reviewed literature. However, the principles can be extrapolated. For instance, nickel-based catalysts, such as a NiBr2/1,10-phenanthroline system, have been used for the synthesis of quinoxalines from 1,2-diamines. organic-chemistry.org Molybdenum complexes have also been noted for their catalytic activity in the hydrogenation of aromatic molecules, indicating their potential in related heterocyclic syntheses. acs.org The use of such catalysts could potentially lower the energy barrier for the cyclization and dehydration steps, leading to a more efficient process.

Heterogeneous Catalysis in Quinoxaline Synthesis (e.g., Mineral Fertilizers as Catalysts)

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. dergipark.org.tr A variety of solid catalysts have been investigated for quinoxaline synthesis, including alumina, montmorillonite (B579905) K-10, and various metal oxides. tandfonline.comnih.gov

An innovative and eco-friendly approach involves the use of mineral fertilizers as heterogeneous catalysts. dergipark.org.tr Phosphate-based fertilizers such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) have been successfully employed to catalyze the synthesis of quinoxaline derivatives in excellent yields at ambient temperature. dergipark.org.trnih.gov These catalysts are readily available, inexpensive, and can be easily separated from the reaction mixture by simple filtration and reused for multiple cycles with only a slight decrease in catalytic activity. dergipark.org.tr The catalytic activity of these fertilizers is attributed to their ability to act as a proton source, facilitating the dehydration step of the condensation reaction. ijrar.org While the direct application to 2,3-bis(furan-2-yl)-6-nitroquinoxaline is not explicitly detailed, the success with other quinoxaline derivatives suggests its high potential.

The use of naturally occurring minerals as catalysts is a growing area of interest. researchgate.net These materials are abundant and can offer a sustainable alternative to synthetic catalysts. catalysis-summit.comcapitalresin.com

Polymer-Supported Catalysts and Solid-Phase Synthesis

The integration of polymer-supported catalysts and solid-phase synthesis represents a significant advancement in the preparation of quinoxaline derivatives. These methodologies offer substantial advantages over conventional solution-phase synthesis, primarily through the simplification of product purification and catalyst recovery. princeton.edusemanticscholar.org In solid-phase synthesis, reagents or catalysts are immobilized on an insoluble polymer support, such as cross-linked polystyrene, allowing for the easy separation of the solid-supported species from the reaction mixture by simple filtration. semanticscholar.org This approach minimizes laborious purification steps like column chromatography, reduces solvent usage, and enables the potential for catalyst recycling and adaptation to continuous flow processes. princeton.edu

The preparation of the polymer support commonly involves the reaction of cross-linked bromopolystyrene with a suitable linking agent, such as lithium diphenylphosphide, to create a functionalized resin. semanticscholar.org These supports can be used to immobilize a wide range of catalysts, including organometallic complexes of palladium, rhodium, and copper, which are active in various carbon-carbon bond-forming reactions. nih.govresearchgate.net While direct examples for the synthesis of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline using these specific methods are not prevalent in the literature, the principles are broadly applicable. The core reaction for quinoxaline synthesis—the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound—can be catalyzed by solid-supported acid catalysts, aligning with the general advantages of this strategy.

Table 1: Overview of Polymer-Supported Systems in Organic Synthesis

Support Type / Catalyst Polymer Backbone Typical Applications Advantages Citations
Polystyryldiphenylphosphine (PS-TPP) Polystyrene cross-linked with divinylbenzene (B73037) (DVB) Wittig reaction, Appel reaction, Staudinger reaction, Mitsunobu reaction Commercially available, high loading capacity, versatile reagent. semanticscholar.org
Polymer-Bound Fesulphos Ligands Wang resin, Merrifield resin Asymmetric 1,3-dipolar cycloadditions (Copper-catalyzed) High yield and excellent enantioselectivity, catalyst can be recycled. nih.govresearchgate.net
Polymer-Supported (salen)-Cobalt Polystyrene Hydrolytic kinetic resolution of epoxides High enantioselectivity, catalyst is recyclable though activity may decrease. nih.govresearchgate.net

| Hydroxylated Styrene/DVB Copolymer | Styrene/divinylbenzene | Support for metallocene catalysts in ethylene (B1197577) polymerization | Facilitates control of particle morphology, reduces inorganic residues. | researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to develop more environmentally benign and efficient protocols. researchgate.net These approaches focus on minimizing waste, avoiding hazardous solvents, reducing reaction times, and lowering energy consumption. researchgate.netijiset.com

Solvent-Free Reactions and Aqueous Media Methodologies

A significant green innovation in quinoxaline synthesis is the use of water as a reaction medium. It has been demonstrated that various 1,2-diamines can react efficiently with 1,2-dicarbonyl compounds in water without the need for any catalyst. semanticscholar.org These reactions often proceed to give high yields of the desired quinoxaline or dihydropyrazine (B8608421) products. semanticscholar.org A key advantage of this method is that the products frequently precipitate directly from the aqueous reaction mixture, allowing for easy collection by filtration and enabling the potential reuse of the mother liquor for subsequent reactions. semanticscholar.org The use of aqueous ethanol has also been reported as an effective green solvent system for quinoxaline synthesis. rsc.org

Solvent-free, or solid-state, reactions provide another powerful green alternative. These methods, often assisted by microwave irradiation, can proceed rapidly and efficiently. For instance, the condensation of aryl 1,2-diamines with α-diketones has been achieved in the presence of a catalytic amount of a solid acid catalyst under solvent-free conditions, leading to excellent yields and short reaction times. nih.gov

Table 2: Comparison of Green Synthetic Methods for Quinoxalines

Method Typical Conditions Key Advantages Typical Yields Citations
Aqueous Synthesis Water, Room Temperature to Reflux Catalyst-free, simple product isolation (precipitation), reusable solvent. High semanticscholar.org
Aqueous Basic Medium Aqueous NaOH, TBAB Economic, safe, and efficient for specific substrates. Good to Excellent sapub.org

| Solvent-Free (Microwave) | Solid acid catalyst, Microwave irradiation | Very short reaction times, high efficiency, no solvent waste. | High to Excellent | nih.gov |

Ultrasound-Assisted Synthesis for Enhanced Efficiency

Ultrasound irradiation has emerged as a highly effective non-conventional energy source for promoting the synthesis of quinoxaline derivatives. rsc.org The chemical effects of ultrasound, known as sonochemistry, arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.net

The application of ultrasound to the synthesis of quinoxalines has been shown to offer numerous benefits, including significantly shorter reaction times, milder reaction conditions, and higher product yields compared to conventional heating methods. ijiset.comniscpr.res.in This technique is compatible with a wide array of functional groups, including the furyl and nitro moieties present in the target compound and its analogs. niscpr.res.inniscpr.res.in For example, the ultrasound-assisted synthesis of 2,3-diphenyl quinoxaline from benzil and o-phenylenediamine in ethanol resulted in a 97% yield in just 8 minutes, a significant improvement over conventional methods. ijiset.com In many cases, these reactions can be performed at room temperature and without a catalyst, further enhancing their green credentials. researchgate.net

Table 3: Selected Examples of Ultrasound-Assisted Quinoxaline Synthesis

Reactants Solvent / Catalyst Time Yield Citations
o-Phenylenediamine, Benzil EtOH / 20% NaOH Not specified High niscpr.res.in
o-Phenylenediamine, Benzil EtOH / Acetic Acid 60 min 97% researchgate.net
4-Nitro-o-phenylenediamine (B140028), Benzil EtOH / Acetic Acid 60 min 95% researchgate.net
Ninhydrin, o-Phenylenediamine Water / Catalyst-Free <1 min >90% tandfonline.com

Regioselective Synthesis and Functionalization Control for Nitroquinoxaline Scaffolds

Achieving regiocontrol in the synthesis of substituted quinoxalines, particularly nitroquinoxalines, is a significant synthetic challenge, and methodologies to obtain specific regioisomers are rarely reported in the literature. scielo.brresearchgate.net The direct nitration of a substituted o-phenylenediamine followed by condensation can lead to a mixture of isomers that are difficult to separate. researchgate.net

A notable strategy to overcome this challenge is to introduce the nitro group after the formation of the quinoxaline core. A facile, multi-step methodology has been described for the regioselective preparation of 7-nitroquinoxalin-2-amine. scielo.brresearchgate.net This process begins with the condensation of o-phenylenediamine with glyoxylic acid to form quinoxalin-2-ol. The subsequent nitration of this intermediate with fuming nitric acid in glacial acetic acid proceeds with high regioselectivity, yielding 7-nitroquinoxalin-2-ol. scielo.brresearchgate.net This controlled nitration is a key step, as the existing heterocyclic ring directs the electrophilic substitution to a specific position. The resulting 7-nitroquinoxalin-2-ol can then be further functionalized. This approach demonstrates that functionalization of the pre-formed quinoxaline scaffold is a powerful method for achieving regiochemical control. scielo.brresearchgate.net The ability to control the placement of functional groups is crucial, as it has been shown in related heterocyclic systems like quinolines that the position and type of functional group can significantly influence the molecule's properties. brieflands.com

Table 4: Regioselective Synthesis of a Nitroquinoxaline Scaffold

Step Reactants Reagents / Conditions Product Yield Citations
1 o-Phenylenediamine, Glyoxylic acid monohydrate Methanol, 0°C to Room Temp, 1h Quinoxalin-2-ol 89% scielo.brresearchgate.net
2 Quinoxalin-2-ol Fuming HNO₃, Glacial Acetic Acid, Room Temp, 24h 7-Nitroquinoxalin-2-ol 65% scielo.brresearchgate.net

| 3 | 7-Nitroquinoxalin-2-ol | POCl₃, Reflux, 3h | 2-Chloro-7-nitroquinoxaline | 96% | scielo.brresearchgate.net |

Scale-Up Considerations and Multi-Gram Preparations of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline

Transitioning a synthetic route from a laboratory scale to a multi-gram scale presents several challenges, including maintaining reaction efficiency, managing heat transfer, and simplifying product purification. For a compound like 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, a robust and scalable synthesis is essential for further investigation and potential application.

The direct synthesis of the related 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline was achieved by refluxing 4-nitro-o-phenylenediamine with 2,2-thenil in acetic acid, yielding the product in 92% yield on a 10.0 mmol scale (3.10 g). nih.govresearchgate.net A similar approach, condensing 4-nitro-1,2-phenylenediamine with the appropriate furyl-based 1,2-diketone (furanil), represents a viable route for the scaled-up synthesis of the target compound. Another reported method for a vinylogous analog, 2,3-Bis[(E)-2-(furan-2-yl)vinyl]-6-nitroquinoxaline, involved condensation in refluxing acetic acid, affording an 84% yield without requiring column chromatography. nih.gov

Furthermore, the five-step regioselective synthesis of 7-nitroquinoxalin-2-amine has been successfully executed on a multi-gram scale, starting with 10.0 g of o-phenylenediamine. scielo.brresearchgate.net The high yields and, crucially, the high purity of the intermediates and final product, which are obtained by simple filtration and washing without the need for chromatography, make this methodology particularly well-suited for large-scale preparation. scielo.brresearchgate.net Additionally, modern techniques such as visible light-induced reactions in continuous-flow microreactors have been shown to be amenable to gram-scale synthesis for other complex heterocyclic systems, offering a potential future direction for the production of nitroquinoxalines. rsc.org

| Pyridino[2,1-b]quinazolinones | Various | Not specified | 91% | Amenable to gram-scale via flow chemistry. | rsc.org |

Table of Mentioned Compounds

Compound Name
2,3-Bis(furan-2-yl)-6-nitroquinoxaline
2,3-Bis[(E)-2-(furan-2-yl)vinyl]-6-nitroquinoxaline
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline
2,3-di(furan-2-yl)-6-aminoquinoxaline
2,3-Di(furan-2-yl)quinoxaline (B5049737)
7-Nitroquinoxalin-2-amine
6-nitroquinoxalin-2-amine
2,3-diphenyl quinoxaline
Quinoxalin-2-ol
7-Nitroquinoxalin-2-ol
2-Chloro-7-nitroquinoxaline
Pyridino[2,1-b]quinazolinones
o-Phenylenediamine (1,2-Diaminobenzene)
4-Nitro-o-phenylenediamine (4-Nitro-1,2-phenylenediamine)
Glyoxylic acid
Benzil
Furanil (1,2-di(furan-2-yl)ethane-1,2-dione)
2,2-Thenil
Ninhydrin
Polystyrene

Derivatization and Structural Diversification of 2,3 Bis Furan 2 Yl 6 Nitroquinoxaline

Strategies for Functional Group Interconversion on the Quinoxaline (B1680401) Core

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another, thereby altering the chemical reactivity and properties of the parent molecule. ub.edufiveable.mesolubilityofthings.comslideshare.net On the 2,3-bis(furan-2-yl)-6-nitroquinoxaline scaffold, the nitro group at the 6-position is a prime target for such transformations.

One of the most significant interconversions is the reduction of the nitro group to a primary amine (6-amino-2,3-bis(furan-2-yl)quinoxaline). This transformation is crucial as it introduces a versatile amino group that can serve as a handle for further functionalization, such as amidation or the formation of urea (B33335) and thiourea (B124793) derivatives. masterorganicchemistry.com The conversion of a strongly electron-withdrawing nitro group to an electron-donating amino group also dramatically alters the electronic properties of the quinoxaline ring system. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro groups to amines, including:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. fiveable.memasterorganicchemistry.comwikipedia.org

Metal-Acid Systems: A common and effective method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

Other Reducing Agents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective reagents for this transformation. wikipedia.org For instance, the reduction of 6-nitro derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione has been successfully achieved using SnCl₂ to yield the corresponding amino derivatives. uni-ruse.bg

The choice of reducing agent can be critical to avoid side reactions and ensure high yields. For example, while powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are generally not used for converting aryl nitro compounds to anilines as they can lead to the formation of azo compounds. masterorganicchemistry.com The successful reduction of the nitro group on the quinoxaline core provides a key intermediate for a wide range of further chemical modifications.

Modification at the Furan (B31954) Moieties

The furan rings at the 2- and 3-positions of the quinoxaline core offer additional sites for structural diversification. One approach is the introduction of vinyl linkages to the furan rings.

The synthesis of vinyl derivatives, such as 2,3-bis[(E)-2-(furan-2-yl)vinyl]-6-nitroquinoxaline, can be achieved through various condensation reactions. The Knoevenagel condensation is a particularly relevant method for forming carbon-carbon double bonds. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.comorientjchem.org

In the context of modifying the furan moieties, a plausible synthetic route would involve the reaction of a furan-2-carboxaldehyde with an appropriate activated methyl group on a precursor molecule. While a direct Knoevenagel condensation on a methyl-substituted 2,3-bis(furan-2-yl)-6-nitroquinoxaline is a theoretical possibility, a more common approach involves building the quinoxaline ring from precursors that already contain the vinyl furan moieties.

Alternatively, the synthesis of furan-2-yl vinyl ethers can be accomplished through transetherification reactions. For example, 2-(vinyloxymethyl) furan has been synthesized by the transetherification of furfuryl alcohol and ethyl vinyl ether, catalyzed by a palladium(II) complex. nih.govacademie-sciences.fracademie-sciences.fr This reaction demonstrates a method for introducing a vinyl group connected to the furan ring via an oxygen atom. The optimization of such reactions often involves screening different solvents and catalyst systems to achieve high conversion and yield. nih.govacademie-sciences.fracademie-sciences.fr For instance, dichloromethane (B109758) has been found to be an effective solvent for the palladium-catalyzed transetherification of furfuryl alcohol. nih.govacademie-sciences.fr

Catalysts and Conditions for Knoevenagel Condensation
CatalystSolventTemperatureReaction TimeYield (%)Reference
Bi(NO₃)₃·5H₂OWaterReflux-88-95 sciensage.info
L-Histidine/L-ArginineWaterRoom Temperature5-8 min85-97 sciensage.info
Urea-functionalized mesoporous polymersWater50°C4 hr72-99 sciensage.info
3-aminopropylated silicaWaterRoom Temperature1.5-3 hr76-100 sciensage.info
DABCO with pyridinium (B92312) ionic liquidWater50°C20-40 min83-99 sciensage.info

Substitution Reactions on the Quinoxaline Nucleus

Direct substitution on the quinoxaline ring system provides another avenue for creating a diverse library of derivatives.

Alkylation of the quinoxaline scaffold, particularly at the nitrogen atoms, can lead to new derivatives with altered physical and biological properties. Studies on the related quinoxalin-2(1H)-one scaffold provide insight into potential alkylation strategies. For example, visible-light-induced C3-alkylation of quinoxalin-2(1H)-ones has been achieved using various alkylating agents. mdpi.com These reactions often proceed under mild conditions and demonstrate good functional group tolerance.

The alkylation of 6-bromo-1,4-dihydroquinoxaline-2,3-dione, a precursor to many quinoxaline derivatives, is a key step in the synthesis of more complex molecules. nih.gov This starting material can be prepared by the reaction of 4-bromo-o-phenylenediamine with oxalic acid. nih.gov The resulting dione (B5365651) can then be subjected to various alkylation reactions. For instance, the alkylation of 3-ethylquinoxalin-2(1H)-one with ethyl bromide in the presence of potassium hydroxide (B78521) yields the corresponding 1,3-diethyl-1H-quinoxalin-2-one. sapub.org These examples highlight the feasibility of introducing alkyl groups onto the quinoxaline-2,3-dione scaffold, which could be adapted for the 6-nitro-2,3-bis(furan-2-yl)quinoxaline system.

Methods for Alkylation of Quinoxalinone Scaffolds
MethodSubstrateAlkylating AgentConditionsProductReference
Visible-light-induced alkylationQuinoxalin-2(1H)-onesAlkyl hydrazinesVisible light (400 nm), MeCN, airC3-alkylquinoxalin-2(1H)-ones mdpi.com
Base-mediated alkylation3-Ethylquinoxalin-2(1H)-oneEthyl bromideKOH, dioxane, reflux1,3-Diethyl-1H-quinoxalin-2-one sapub.org
Nickel photoredox dual catalysisNitroalkanesAlkyl halidesNiBr₂·diglyme, Ir(ppy)₃, KOtBu, blue LEDC-alkylated nitroalkanes orgsyn.org

The introduction of a hydrazine (B178648) group onto the quinoxaline nucleus is a valuable strategy for creating intermediates that can be readily converted into various heterocyclic systems, such as triazoles and pyrazoles. nih.gov A common method for introducing a hydrazine group is through the reaction of a halo-quinoxaline with hydrazine hydrate (B1144303).

For example, 6-bromo-2,3-dihydrazinylquinoxaline can be synthesized by the hydrazinolysis of 6-bromo-2,3-dichloroquinoxaline (B20724) with an excess of hydrazine hydrate in refluxing ethanol (B145695). nih.gov This dihydrazinyl derivative serves as a versatile precursor for a range of subsequent reactions. It can be reacted with reagents like triethyl orthoformate to form di-1,2,4-triazolo[1,5-a:5',1'-c]quinoxaline, or with acetylacetone (B45752) to yield pyrazolyl-substituted quinoxalines. nih.gov The reaction of 2,3-dichloroquinoxaline-6-morpholyl sulphonamide with hydrazine hydrate also leads to the corresponding hydrazinyl derivative. pjsir.org These methods could be applied to a suitably halogenated 2,3-bis(furan-2-yl)-6-nitroquinoxaline to introduce a hydrazine moiety, which would significantly expand the possibilities for further structural diversification.

Synthesis of Hybrid Molecules Incorporating the 2,3-Bis(furan-2-yl)-6-nitroquinoxaline Scaffold

The synthesis of hybrid molecules, which combine the 2,3-bis(furan-2-yl)quinoxaline scaffold with other pharmacologically relevant moieties, is a promising approach for the development of new chemical entities. This strategy aims to create molecules with potentially synergistic or novel biological activities by integrating different structural motifs.

One approach to creating such hybrids is to link the quinoxaline core to other heterocyclic systems. For instance, novel hybrid compounds have been synthesized by connecting bis-thiazoles to a quinoxaline core via a 2-phenoxy-N-arylacetamide linker. arkat-usa.org Another example involves the synthesis of novel oxadiazole-quinoxalines as hybrid scaffolds. nih.gov These studies demonstrate the feasibility of creating complex molecular architectures based on the quinoxaline framework.

In the context of 2,3-bis(furan-2-yl)-6-nitroquinoxaline, the amino group, obtained from the reduction of the nitro group as described in section 3.1, provides a convenient attachment point for building hybrid molecules. For example, 2,3-difuryl-quinoxaline-6-carboxylic acid, which can be derived from the corresponding amino-quinoxaline, has been reacted with various amines using coupling agents like PyBOP or TBTU to generate a library of amide-functionalized quinoxaline analogs. rsc.orgresearchgate.net This approach allows for the systematic variation of the substituent at the 6-position, enabling the exploration of structure-activity relationships.

Computational and Theoretical Investigations of 2,3 Bis Furan 2 Yl 6 Nitroquinoxaline

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are instrumental in elucidating the fundamental characteristics of a molecule. These computational methods, such as Density Functional Theory (DFT), provide a lens into the molecule's stability, electronic nature, and reactivity.

Conformational Analysis and Stability

The three-dimensional arrangement of atoms in 2,3-Bis(furan-2-yl)-6-nitroquinoxaline is dictated by the rotational freedom around the single bonds connecting the furan (B31954) rings to the quinoxaline (B1680401) core. The stability of different conformers is influenced by steric hindrance and electronic interactions between the heterocyclic rings.

A key comparison can be drawn from the crystal structure of the analogous compound, 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline. In this thiophene (B33073) derivative, the nitro group is nearly coplanar with the quinoxaline ring system. nih.govresearchgate.netnih.gov However, the two thiophene rings exhibit significant dihedral angles with respect to the quinoxaline plane, with one being almost perpendicular and the other more coplanar. nih.govresearchgate.netnih.gov

For 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, a similar conformational behavior is anticipated. The furan rings, being five-membered aromatic heterocycles like thiophene, would also experience rotational barriers. DFT calculations would likely reveal that the most stable conformation involves a non-planar arrangement of the furan rings relative to the quinoxaline core to minimize steric clash between the hydrogen atoms on the furan and quinoxaline moieties. The planarity of the nitro group with the quinoxaline ring is expected to be maintained due to the extension of the π-conjugated system.

Table 1: Predicted Dihedral Angles in 2,3-Bis(furan-2-yl)-6-nitroquinoxaline (Illustrative) This table is illustrative and based on analogies with similar structures, as direct computational data for the title compound is not available in the cited sources.

Parameter Predicted Value (degrees)
Dihedral angle (Furan 1 - Quinoxaline) 30-50
Dihedral angle (Furan 2 - Quinoxaline) 70-90

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and its ability to absorb light.

For 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, the HOMO is expected to be localized primarily on the electron-rich furan rings and the quinoxaline system. The LUMO, conversely, would be concentrated on the electron-deficient nitroquinoxaline moiety, particularly influenced by the strong electron-withdrawing nitro group. This distribution would result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive and exhibit interesting photophysical properties. DFT calculations on similar quinoxaline derivatives have been used to determine these orbital energies and their distributions. nih.govekb.eg

Table 2: Predicted Frontier Molecular Orbital Energies for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline (Illustrative) This table is illustrative, as direct computational data for the title compound is not available in the cited sources.

Parameter Predicted Energy (eV)
HOMO Energy -6.0 to -5.5
LUMO Energy -3.5 to -3.0

Charge Distribution and Reactivity Prediction

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. In an MESP map, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

For 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, the MESP would show a high electron density around the oxygen atoms of the furan rings and the nitro group, as well as the nitrogen atoms of the quinoxaline ring. These would be the primary sites for interactions with electrophiles. Conversely, the hydrogen atoms and parts of the carbon framework would exhibit a positive potential. Such analysis is crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological targets or other reagents.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a small molecule ligand to a protein target.

While no specific molecular docking studies for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline are reported in the reviewed literature, such studies would be performed by selecting a relevant protein target and using software to place the ligand into the binding site. The results would be a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. These studies, even without detailing the biological outcome, are fundamental in assessing the potential of a compound to interact with a specific biological receptor. For instance, docking studies have been performed on other quinoxaline derivatives to assess their binding to various enzymes. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Theoretical Contexts

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In a theoretical context, this involves comparing a series of related compounds and correlating their computed properties with their (often experimentally determined) activities.

For 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, a theoretical SAR study would involve creating a library of analogous compounds by modifying specific parts of the molecule. For example, the nitro group could be moved to a different position on the quinoxaline ring, or the furan rings could be replaced with other heterocycles. DFT calculations would then be performed on this library of compounds to determine properties such as their HOMO-LUMO gap, dipole moment, and charge distribution. These theoretical descriptors would then be correlated with any known activity data to build a predictive model. Such models can guide the design of new compounds with enhanced properties.

Theoretical Photophysical and Electrochemical Characterization

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic structure. The electrochemical properties relate to its ability to be oxidized or reduced.

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Visible absorption spectrum of a molecule. For 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, the presence of an extended π-conjugated system incorporating electron-donating furan rings and an electron-withdrawing nitroquinoxaline core suggests the presence of intramolecular charge transfer (ICT) bands in its absorption spectrum. These ICT transitions, often found at longer wavelengths, are sensitive to the solvent polarity. The introduction of furan rings in place of thiophene in similar systems has been shown to tune optical properties. nih.govgithub.io

The electrochemical behavior can also be predicted computationally. The reduction potential is related to the LUMO energy, while the oxidation potential is related to the HOMO energy. Given the low-lying LUMO expected for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline due to the nitro group, the compound is predicted to be relatively easy to reduce. Studies on other quinoxaline derivatives have established correlations between their electrochemical properties and their electronic structures. abechem.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
2,3-Bis(furan-2-yl)-6-nitroquinoxaline
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline

Advanced Applications in Materials Science and Organic Electronics

Luminescent and Photophysical Properties of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline and Analogs

The photophysical properties of quinoxaline (B1680401) derivatives are of significant interest due to their potential use in fluorescent probes and light-emitting devices. The introduction of a nitro group at the 6-position of the 2,3-di(furan-2-yl)quinoxaline (B5049737) scaffold is expected to modulate its electronic and optical characteristics significantly.

Absorption and Emission Characteristics

The parent compound, 2,3-di(furan-2-yl)quinoxaline, is known to be a blue-fluorescent material. nih.govmedchemexpress.com The absorption and emission wavelengths of quinoxaline derivatives are influenced by the electronic nature of their substituents and the polarity of the solvent. For instance, quinoxaline derivatives often exhibit intramolecular charge transfer (ICT) characteristics.

Table 1: Expected Photophysical Properties of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline in Comparison to an Analog

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Stokes Shift (nm)
2,3-di(furan-2-yl)quinoxalineChloroform~380~430~50
2,3-Bis(furan-2-yl)-6-nitroquinoxalineChloroform>380 (Predicted)>430 (Predicted)>50 (Predicted)

Note: The data for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline is predicted based on general trends observed in substituted quinoxalines and is for illustrative purposes.

Excited State Dynamics

The excited state dynamics of donor-acceptor quinoxalines are often complex and can involve processes such as intersystem crossing and internal conversion. The lifetime of the excited state is a key factor in determining the efficiency of light emission. While specific data on the excited state lifetime of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline is not available, studies on analogous compounds suggest that the nature of the substituents significantly impacts these dynamics.

Electrochemical Behavior and Redox Properties

The electrochemical properties of quinoxaline derivatives are important for their application in electronic devices, such as organic field-effect transistors and as redox-active materials.

Cyclic Voltammetry Analysis

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of molecules. For quinoxaline derivatives, CV studies typically reveal information about the energies of the HOMO and LUMO levels. The reduction potential is often associated with the LUMO energy, while the oxidation potential is related to the HOMO energy.

The presence of the electron-withdrawing nitro group in 2,3-Bis(furan-2-yl)-6-nitroquinoxaline is expected to make the compound easier to reduce compared to its non-nitrated counterpart. This is because the nitro group lowers the energy of the LUMO. Conversely, the oxidation of the molecule, which involves the removal of an electron from the HOMO (primarily located on the electron-rich furan (B31954) rings and the quinoxaline core), might become more difficult.

Studies on other nitro-substituted quinoxalines have shown that the reduction potentials are sensitive to the position and number of nitro groups. nih.gov The first reduction is often a reversible or quasi-reversible process corresponding to the formation of a radical anion. abechem.com

Table 2: Predicted Electrochemical Data for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline

CompoundSolvent/ElectrolyteReduction Potential (E_red, V vs. Fc/Fc+)Oxidation Potential (E_ox, V vs. Fc/Fc+)
2,3-Bis(furan-2-yl)-6-nitroquinoxalineDCM/TBAPF_6Predicted to be less negativePredicted to be more positive

Note: The data is predicted based on general trends observed in substituted quinoxalines and is for illustrative purposes. Fc/Fc+ refers to the ferrocene/ferrocenium redox couple.

Potential for Redox-Active Materials

The tunable redox properties of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline make it a candidate for use in redox-active materials. The ability to undergo reversible reduction suggests potential applications in electrochromic devices, where a material changes color upon the application of an electrical potential. Furthermore, understanding the HOMO and LUMO energy levels derived from electrochemical data is crucial for designing and fabricating organic electronic devices, as these levels determine the efficiency of charge injection and transport. The electron-accepting nature of the nitroquinoxaline core could also be exploited in the development of n-type organic semiconductors.

Application Potential in Organic Electronic Devices

The unique molecular architecture of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, which combines an electron-deficient quinoxaline core with electron-rich furan rings and a strongly electron-withdrawing nitro group, makes it a compelling candidate for several organic electronic devices. These devices rely on the precise control of charge carrier injection, transport, and recombination, all of which are intrinsically linked to the molecular structure of the active materials.

Role as Electron Acceptors or Donors in Organic Solar Cells (OSCs)

Table 1: Hypothetical Performance Metrics of an OSC with 2,3-Bis(furan-2-yl)-6-nitroquinoxaline as the Acceptor

ParameterSymbolPotential Value
Power Conversion EfficiencyPCE (%)To be determined
Open-Circuit VoltageVoc (V)To be determined
Short-Circuit Current DensityJsc (mA/cm²)To be determined
Fill FactorFFTo be determined

Note: This table represents a template for data that would be obtained from experimental studies.

Integration into Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives have also shown significant promise as components of sensitizing dyes in Dye-Sensitized Solar Cells (DSSCs). nih.govrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net In a typical DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, usually titanium dioxide (TiO₂). The quinoxaline unit can act as an effective electron-accepting anchor group, facilitating strong adsorption onto the TiO₂ surface and promoting efficient electron injection. The furan rings and the nitro group would modulate the absorption spectrum and the energy levels of the dye to optimize light harvesting and charge transfer. The performance of a DSSC is highly dependent on the dye's absorption characteristics, its electrochemical properties, and its interaction with the semiconductor surface and the electrolyte.

Table 2: Potential Performance of a DSSC Utilizing a 2,3-Bis(furan-2-yl)-6-nitroquinoxaline-based Dye

ParameterSymbolPotential Value
Overall Conversion Efficiencyη (%)To be determined
Open-Circuit VoltageVoc (mV)To be determined
Short-Circuit Current DensityJsc (mA/cm²)To be determined
Fill FactorFFTo be determined

Note: This table is a placeholder for future experimental findings.

Exploration in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used in its channel. Given the electron-deficient nature of the nitro-substituted quinoxaline core, 2,3-Bis(furan-2-yl)-6-nitroquinoxaline is expected to exhibit n-type (electron-transporting) semiconductor behavior. nih.gov Furan-containing organic semiconductors have also been investigated for their charge transport properties. The planarity and intermolecular packing of the molecules in the solid state are crucial for efficient charge transport. The specific arrangement of the furan and nitro substituents on the quinoxaline backbone will significantly influence these solid-state properties and, consequently, the electron mobility.

Table 3: Anticipated OFET Characteristics for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline

ParameterSymbolPotential Value
Electron Mobilityµe (cm²/Vs)To be determined
On/Off Current RatioIon/IoffTo be determined
Threshold VoltageVth (V)To be determined

Note: This table outlines key metrics to be evaluated in experimental OFET devices.

Consideration for Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), quinoxaline derivatives have been utilized as electron-transporting materials, host materials, and even as emitters, particularly for delayed fluorescence. The high electron affinity of the quinoxaline core facilitates electron injection and transport. The furan rings and the nitro group will influence the LUMO level, which is critical for matching with the work function of the cathode and the LUMO of the adjacent emitting layer. Furthermore, the photoluminescent properties of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, such as its emission color and quantum yield, would determine its suitability as an emissive material. The strong electron-withdrawing character of the nitro group may, however, lead to luminescence quenching, potentially making it more suitable for a role in the electron transport layer rather than the emissive layer.

Table 4: Prospective OLED Performance with 2,3-Bis(furan-2-yl)-6-nitroquinoxaline

ParameterPotential Value
External Quantum Efficiency (EQE) (%)To be determined
Maximum Luminance (cd/m²)To be determined
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)To be determined
Turn-on Voltage (V)To be determined

Note: This table is intended to be populated with data from future OLED device fabrication and testing.

Utilization in Chemical Sensors and Chemo-sensing Platforms

The electronic and optical properties of quinoxaline derivatives can be sensitive to their chemical environment, making them attractive candidates for chemical sensors. The interaction of the quinoxaline nitrogen atoms or the substituent groups with specific analytes can lead to measurable changes in absorption or fluorescence spectra. Research has indicated that quinoxaline-based compounds can act as chromogenic and fluorogenic anion sensors. researchgate.net The electron-deficient nature of the 2,3-Bis(furan-2-yl)-6-nitroquinoxaline molecule, particularly the presence of the nitro group, could make it an effective receptor for electron-rich species, such as various anions. The binding of an anion to the molecule could induce a color change or a change in fluorescence intensity, providing a detectable signal. The selectivity and sensitivity of the sensor would depend on the specific interactions between the host molecule and the target analyte.

Table 5: Potential Anion Sensing Properties of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline

AnalyteDetection MethodSelectivityLimit of Detection (LOD)
To be determinedColorimetric/FluorometricTo be determinedTo be determined
To be determinedColorimetric/FluorometricTo be determinedTo be determined
To be determinedColorimetric/FluorometricTo be determinedTo be determined

Note: This table is designed to summarize the findings from future studies on the chemosensing capabilities of this compound.

Exploration of Biological Activities and Pharmacological Potential Excluding Clinical Human Data, Safety, Dosage

Antimicrobial Activity Profile of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline and Related Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives are recognized for their broad-spectrum antimicrobial properties. tandfonline.com The inclusion of a nitro group, as seen in 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, is a feature in several bioactive compounds and is suggested to contribute to the mechanism of action, potentially by altering bacterial DNA structure and inhibiting its synthesis. tandfonline.com

Antibacterial Efficacy Studies (in vitro, against specific strains)

The antibacterial potential of quinoxaline derivatives has been extensively studied against a variety of Gram-positive and Gram-negative bacteria. While specific data for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline is not detailed in the provided results, the activity of related structures provides significant insight. For instance, N³-alkyl-6-nitro-N²-benzyl quinoxaline derivatives have been noted for their antibacterial profiles, attributed to the nitro group's ability to inhibit DNA synthesis in bacterial cells. tandfonline.com Quinoxaline derivatives are also known to act as DNA intercalators, contributing to their antibacterial effects. tandfonline.com

Studies on various quinoxaline derivatives have demonstrated their efficacy. For example, a series of novel 2,3-diaminoquinoxaline derivatives were synthesized and screened, with some compounds showing significant activity against both Gram-positive and Gram-negative strains. tandfonline.com One particular compound from this series displayed antibacterial activity with inhibition zones between 10.5 and 14.89 mm against all tested bacterial strains. tandfonline.com Another study on a different quinoxaline derivative compound against sixty methicillin-resistant Staphylococcus aureus (MRSA) isolates showed promising efficacy, with most isolates having minimum inhibitory concentrations (MICs) of 4 µg/mL. nih.gov

Furthermore, the synthesis of 8-nitro-7-(aryl/hetaryl)fluoroquinolones, which also contain a nitro group, resulted in compounds with significant antibacterial activity. nih.gov The lowest MIC values observed were 7.7 μg/mL for one compound against Streptococcus agalactiae and for another against Staphylococcus aureus. nih.gov The presence of a furan (B31954) ring in other heterocyclic structures has also been associated with antibacterial properties. researchgate.netmdpi.com Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown the ability to suppress Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline and Furan Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Compound/Series Bacterial Strain(s) Activity Measurement Result Reference(s)
2,3-Diaminoquinoxaline Derivatives Compound 4c Various Gram-positive & Gram-negative Zone of Inhibition 10.5 - 14.89 mm tandfonline.com
Quinoxaline Derivative Not specified Methicillin-Resistant Staphylococcus aureus (MRSA) MIC 56.7% of isolates had MIC of 4 µg/mL nih.gov
8-Nitro-7-(aryl/hetaryl)fluoroquinolones Compound 4b Streptococcus agalactiae MIC 7.7 µg/mL nih.gov
8-Nitro-7-(aryl/hetaryl)fluoroquinolones Compound 9b Staphylococcus aureus MIC 7.7 µg/mL nih.gov
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives General series Escherichia coli, Staphylococcus aureus Concentration for suppression 64 µg/mL mdpi.com

Antifungal Investigations

The antifungal properties of quinoxaline derivatives are a significant area of research. nih.gov Several studies highlight that these compounds can be effective against a range of pathogenic fungi. bahrainmedicalbulletin.comrsc.orgrsc.org For example, 2,3-dimethylquinoxaline (B146804) demonstrated broad-spectrum antifungal activity against six Candida species, two Aspergillus species, one Cryptococcus species, and one Trichophyton species, with MIC values ranging from 9 to 1125 µg/ml. researchgate.net

In a study investigating novel flavonol derivatives containing a quinoxaline moiety, compounds with a keto structure (YB series) showed better inhibitory activity against Sclerotinia sclerotiorum than those with an enol form. acs.org Notably, compound YB9 had a median effective concentration (EC50) of 1.0 μg/mL, which was superior to the commercial fungicide azoxystrobin. acs.org Another series of quinoxaline derivatives was evaluated against plant pathogenic fungi, where compounds 5j and 5t showed potent activity against Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg/mL, respectively, also outperforming azoxystrobin. rsc.orgrsc.org

The antifungal potential is not limited to the quinoxaline core alone. Furan-containing compounds have also been investigated for their activity against fungi. mdpi.com Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid, at a concentration of 64 µg/mL, demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans. mdpi.com A novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans and also showed high efficacy against Candida glabrata and Candida parapsilosis. nih.govresearchgate.net

Table 2: In Vitro Antifungal Activity of Selected Quinoxaline Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Compound Fungal Strain(s) Activity Measurement Result Reference(s)
Flavonol-Quinoxaline Derivatives YB9 Sclerotinia sclerotiorum EC50 1.0 µg/mL acs.org
Quinoxaline Derivatives 5j Rhizoctonia solani EC50 8.54 µg/mL rsc.orgrsc.org
Quinoxaline Derivatives 5t Rhizoctonia solani EC50 12.01 µg/mL rsc.orgrsc.org
Dimethylquinoxaline 2,3-dimethylquinoxaline Cryptococcus neoformans MIC 9 µg/ml researchgate.net
Dimethylquinoxaline 2,3-dimethylquinoxaline Candida tropicalis MIC 1125 µg/ml researchgate.net
Hydrazinoquinoxaline 3-hydrazinoquinoxaline-2-thiol Candida albicans, C. glabrata, C. parapsilosis MIC More effective than Amphotericin B nih.govresearchgate.net
Furan-propanoic Acid Derivatives General series Candida albicans Concentration for activity 64 µg/mL mdpi.com

Antiviral and Antiprotozoal Activities (General Discussion of Quinoxaline Scaffolds)

The quinoxaline scaffold is a privileged structure in the development of antiviral agents. proquest.comrsc.orgnih.gov Suitably functionalized quinoxalines exhibit a range of biological properties, including antiviral activity, ensuring them a promising future in medicinal chemistry. nih.govproquest.comnih.gov Research has shown that quinoxaline derivatives are of interest as agents against Human Cytomegalovirus (HCMV) and have been identified as a core moiety for designing novel anti-HIV agents. proquest.com For instance, S-2720, a quinoxaline-bearing compound, was found to be a potent inhibitor of HIV-1 reverse transcriptase. nih.gov Other derivatives have shown activity against Herpes simplex virus. proquest.com

In the realm of antiprotozoal agents, quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have demonstrated significant potential. frontiersin.org These compounds have shown activity against a variety of protozoan parasites. frontiersin.orgnih.gov In vitro assays have confirmed that QdNO derivatives possess good inhibitory activity against the growth of Trypanosoma cruzi, the causative agent of Chagas disease. frontiersin.org Furthermore, derivatives of quinoxaline-1,4-di-N-oxide have reported giardicidal, trichomonacidal, and amoebicidal activities, with some showing better half-maximal inhibitory concentration (IC50) values than the reference drug metronidazole (B1676534) against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov

Anticancer Potential and Mechanism of Action Studies (at molecular/cellular level)

Quinoxaline derivatives are a significant class of compounds being investigated for their anticancer properties. mdpi.comtandfonline.comnih.gov They have been shown to act as inhibitors of various protein kinases, which are crucial in cell cycle progression and proliferation, making them attractive targets for cancer therapy. nih.gov

Cellular Cytotoxicity in Cancer Cell Lines (in vitro)

The cytotoxic effects of quinoxaline derivatives have been evaluated against numerous human cancer cell lines. nih.govnih.gov A study on quinoxaline–arylfuran derivatives identified a compound, QW12, with potent antiproliferative effects. nih.gov QW12 exhibited IC50 values ranging from 10.58 to 12.67 µM against HeLa (cervical cancer), PC3 (prostate cancer), and HCT116 (colon cancer) cell lines. nih.gov Interestingly, this compound showed lower cytotoxicity against normal human hepatocyte L02 cells, suggesting a degree of selectivity for cancer cells. nih.gov

Other studies have also highlighted potent cytotoxicity. For example, four quinoxaline compounds (I, II, III, and IV) were tested against liver (HepG2) and prostate (PC-3) cancer cells. tandfonline.com Compounds III and IV demonstrated the most potent anti-proliferative effects against PC-3 cells, with IC50 values of 4.11 and 2.11 µM, respectively. tandfonline.com In another screening, a substituted quinazoline (B50416) derivative, a related heterocyclic compound, was found to be highly active against ovarian (OVCAR-4) and non-small cell lung cancer (NCI-H522) cell lines with GI50 values of 1.82 and 2.14 μM, respectively. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Quinoxaline Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line Cancer Type Activity Measurement Result (µM) Reference(s)
QW12 HeLa Cervical Cancer IC50 10.58 nih.gov
QW12 PC3 Prostate Cancer IC50 - nih.gov
QW12 A549 Lung Cancer IC50 20.57 nih.gov
QW12 HCT116 Colon Cancer IC50 - nih.gov
Compound III PC-3 Prostate Cancer IC50 4.11 tandfonline.com
Compound IV PC-3 Prostate Cancer IC50 2.11 tandfonline.com
Compound 21 (Quinazoline) OVCAR-4 Ovarian Cancer GI50 1.82 nih.gov
Compound 21 (Quinazoline) NCI-H522 Non-small Cell Lung Cancer GI50 2.14 nih.gov

Investigations into Apoptosis Induction Pathways

A key mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govucsf.edu Studies have delved into the molecular pathways involved in this process. For instance, a quinoxaline-based derivative, referred to as compound IV, was found to induce apoptosis in PC-3 prostate cancer cells by arresting the cell cycle in the S phase. tandfonline.comnih.gov Mechanistic studies revealed that this compound inhibited topoisomerase II, an enzyme critical for DNA replication. tandfonline.comnih.gov Furthermore, treatment with compound IV led to the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov

The quinoxaline–arylfuran derivative QW12 was also shown to induce apoptosis and trigger the generation of reactive oxygen species (ROS) in HeLa cells. nih.gov Its mechanism of action was linked to the inhibition of STAT3 phosphorylation, a key signaling pathway involved in cell survival and proliferation. nih.gov Similarly, research on nitrophenyl-containing heterocycles, a structural feature relevant to 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, showed that one such compound increased apoptosis in HEGP2 liver cancer cells by 50-fold and caused cell cycle arrest at the G2/M phase. researchgate.netresearchgate.net These findings collectively indicate that quinoxaline derivatives can trigger apoptosis through multiple cellular pathways, including cell cycle arrest and modulation of key apoptotic proteins and signaling cascades. ucsf.eduresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the biological and pharmacological properties of the compound 2,3-Bis(furan-2-yl)-6-nitroquinoxaline to generate the detailed article as requested.

Specifically:

Target Identification and Interaction Studies: No studies detailing the inhibition of specific enzymes or the protein binding properties of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline were found.

Neuroprotective Effects: There is no published research investigating the potential neuroprotective effects of this compound. While some other quinoxaline derivatives have been studied for neuroprotection, these findings cannot be attributed to 2,3-Bis(furan-2-yl)-6-nitroquinoxaline. ontosight.ai

Other Potential Biological Targets and Mechanisms of Action: While the quinoxaline chemical scaffold is known for a wide range of biological activities, no specific mechanisms of action have been elucidated for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline itself. ontosight.ai

Due to the strict requirement to focus solely on 2,3-Bis(furan-2-yl)-6-nitroquinoxaline and to include detailed research findings and data tables, it is not possible to create an article that is both scientifically accurate and compliant with the provided outline. Generating content would require extrapolation from different compounds, which would violate the core instructions of the request.

Further experimental research is needed to determine the specific biological activities and pharmacological potential of this compound before a detailed scientific article can be written. ontosight.ai

Catalytic and Ancillary Applications

Role as Ligands in Coordination Chemistry

The quinoxaline (B1680401) scaffold is a well-established building block in the design of ligands for coordination chemistry. The two nitrogen atoms in the pyrazine (B50134) ring of quinoxaline can act as effective coordination sites for a variety of metal ions. The coordination chemistry of quinoxaline derivatives has been extensively studied, with ligands incorporating additional donor groups to create bidentate, tridentate, or even polydentate ligands. isca.meisca.in

While specific research on the coordination complexes of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline is not extensively documented, the behavior of analogous structures provides significant insight into its potential as a ligand. Quinoxaline derivatives containing pyridyl, triazolyl, and thiophenyl groups have been shown to form stable complexes with a range of transition metals. isca.menih.govnih.gov For instance, 2-(2′-pyridyl)quinoxaline (pqx) combines the chelating ability of 2,2′-bipyridine with the bridging properties of quinoxaline, leading to a rich coordination chemistry. nih.gov Similarly, complexes of 2,3-bis(2-pyridyl)quinoxaline (B1212657) (dpq) with metals like Os(II) have been synthesized and their electrochemical and spectroscopic properties investigated. isca.in

Corrosion Inhibition Properties of Quinoxaline Derivatives

Quinoxaline derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. imist.maimist.maresearchgate.net Their inhibitory action stems from the ability of the quinoxaline molecule to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. imist.ma This adsorption is facilitated by the presence of heteroatoms (nitrogen, oxygen, and sulfur), aromatic rings, and multiple bonds in the molecular structure. imist.maacs.org

The general mechanism of corrosion inhibition by quinoxaline derivatives involves the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal. This leads to the formation of a coordinate-type bond, resulting in a stable, adsorbed film on the metal surface. acs.org Studies have shown that the efficiency of inhibition increases with the concentration of the inhibitor and is dependent on the molecular structure. imist.maresearch-nexus.net

The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. imist.maresearch-nexus.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that quinoxaline derivatives can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. imist.maresearch-nexus.net

The presence of specific substituents on the quinoxaline ring can significantly influence the corrosion inhibition efficiency. For instance, the introduction of a methyl group has been shown to enhance the inhibition performance compared to an unsubstituted derivative, which is attributed to the electron-donating effect of the methyl group. research-nexus.net Conversely, a study on the effect of a nitro group, an electron-withdrawing group, on a quinoxaline derivative (2-(2,3-dimethoxyphenyl)-6-nitro-1,4-dihydroquinoxaline) revealed a reduction in inhibition efficiency compared to its non-nitrated counterpart. bohrium.comresearchgate.net This is because the electron-attracting nature of the NO2 group can decrease the electron density on the quinoxaline ring, thereby weakening its interaction with the metal surface. bohrium.com

Below is a table summarizing the inhibition efficiency of some quinoxaline derivatives from various studies.

InhibitorMetalCorrosive MediumMax Inhibition Efficiency (%)Reference
Diethyl 2,2'-(6-methyl-2,3-dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetate (QX-CH3)Mild Steel1.0 M HCl>90 at 10⁻³ M research-nexus.net
1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20)Mild Steel1 M HClIncreases with concentration imist.ma
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3)Mild Steel1.0 M HCl89.07 at 10⁻³ M imist.ma
2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX)Carbon Steel1 M HCl98.1 at 1 mM srce.hr
4-(quinoxalin-2-yl)phenol (PHQX)Mild Steel1.0 M HClHigh (order: PHQX > THQX > CHQX > QX) acs.org
2-(2,3-dimethoxyphenyl)-1,4-dihydroquinoxaline (HHQ)Mild Steel1 M HClHigher than NHQ bohrium.com
2-(2,3-dimethoxyphenyl)-6-nitro-1,4-dihydroquinoxaline (NHQ)Mild Steel1 M HClLower than HHQ bohrium.comresearchgate.net

Analytical and Characterization Techniques in the Study of 2,3 Bis Furan 2 Yl 6 Nitroquinoxaline

Spectroscopic Methods for Structural Elucidation and Product Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline in DMSO-d₆ reveals distinct signals for the aromatic protons. The protons on the quinoxaline (B1680401) and furan (B31954) rings appear in the downfield region, characteristic of aromatic systems. For instance, a doublet at 8.77 ppm is assigned to the proton at position 5 of the quinoxaline ring, showing a small coupling constant (J = 2.4 Hz). A doublet of doublets at 8.464 ppm corresponds to the proton at position 7, while a doublet at 8.23 ppm is attributed to the proton at position 8. The furan ring protons appear as a multiplet in the range of 6.75-6.89 ppm and a doublet of doublets at 7.97 ppm.

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
8.77d2.4Ar-H
8.464ddJ1 = 2.8, J2 = 9.2Ar-H
8.23d9.2Ar-H
7.97ddJ1 = 0.8, J2 = 6.4Ar-H
6.75-6.89mAr-H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum, also recorded in DMSO, provides insight into the carbon skeleton of the molecule. The spectrum shows a series of signals corresponding to the different carbon environments within the quinoxaline and furan rings. The chemical shifts for the carbon atoms are observed in the range of 112.82 to 150.17 ppm, which is typical for sp²-hybridized carbons in aromatic systems.

Chemical Shift (δ ppm)
150.17
150.07
148.01
146.78
146.24
146.00
144.54
144.00
142.84
138.91
130.89
130.76
124.93
124.22
113.04
112.82

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, typically recorded using a KBr pellet, displays characteristic absorption bands. Prominent peaks are observed for the N-O stretching vibrations of the nitro group at approximately 1566 cm⁻¹ and 1342 cm⁻¹. The bands in the region of 1520-1474 cm⁻¹ can be attributed to C=N and C=C stretching vibrations within the aromatic rings. The presence of the furan rings is indicated by C-O-C stretching vibrations, typically observed around 1011 cm⁻¹.

Wavenumber (cm⁻¹) Assignment
1566N-O asymmetric stretching (NO₂)
1520C=N/C=C stretching
1474C=C stretching
1342N-O symmetric stretching (NO₂)
1011C-O-C stretching
910
887

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using Electrospray Ionization (ESI), a common soft ionization technique, the mass spectrum of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline shows a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 308.10. This experimental value is in excellent agreement with the calculated molecular weight of the compound (C₁₆H₉N₃O₄), providing strong evidence for its successful synthesis.

Chromatographic Techniques for Purification and Purity Analysis

Following the synthesis of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, purification is essential to remove any unreacted starting materials, byproducts, or other impurities. Flash column chromatography is a commonly reported method for the purification of this compound. This technique utilizes a stationary phase, typically silica gel, and a mobile phase, which is a solvent system of appropriate polarity. The choice of eluent, often a mixture of petroleum ether and ethyl acetate (B1210297), is optimized to achieve effective separation of the desired product from impurities. The progress of the purification is monitored by Thin Layer Chromatography (TLC), which is also used to assess the purity of the final product.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of the molecular structure, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. However, based on a thorough review of the available scientific literature, no specific X-ray crystallographic data for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline has been publicly reported. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available at this time.

Conclusion and Future Directions in Research on 2,3 Bis Furan 2 Yl 6 Nitroquinoxaline

Summary of Key Findings and Accomplishments

Research into 2,3-Bis(furan-2-yl)-6-nitroquinoxaline and its close analogs has revealed a promising scaffold for the development of new therapeutic agents. The quinoxaline (B1680401) core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in various biologically active molecules. mdpi.comnih.gov The incorporation of two furan (B31954) rings at the 2 and 3 positions and a nitro group at the 6 position is anticipated to modulate its electronic and steric properties, thereby influencing its biological profile.

While specific research on 2,3-Bis(furan-2-yl)-6-nitroquinoxaline is somewhat limited, studies on closely related compounds provide significant insights. For instance, a bisfuranylquinoxalineurea analog has demonstrated low micromolar potency against a panel of cancer cell lines, inducing apoptosis through mechanisms involving caspase activation and PARP cleavage. mdpi.comresearchgate.net This highlights the potential of the 2,3-bis(furan-2-yl)quinoxaline core in the design of novel anticancer agents. The presence of the nitro group is also a critical feature, as nitroaromatic compounds are known to exhibit a range of biological effects, often related to enzymatic reduction in vivo to produce reactive species. researchgate.net

The furan moiety itself is a key component of many biologically active compounds, contributing to interactions with various biological targets. ijabbr.com Its presence in the quinoxaline structure is expected to enhance its therapeutic potential. The general class of quinoxaline derivatives has been extensively studied and shown to possess a wide array of activities, including antimicrobial, antiviral, and anti-inflammatory properties. ijabbr.comnih.govresearchgate.netresearchgate.net

Table 1: Key Features of the 2,3-Bis(furan-2-yl)-6-nitroquinoxaline Scaffold

Structural ComponentPotential Contribution to Biological Activity
Quinoxaline Core A "privileged scaffold" known for diverse pharmacological activities including anticancer and antimicrobial effects. mdpi.comnih.gov
Furan Rings (x2) Found in numerous biologically active natural products; can enhance interactions with enzymes and other biomolecules. ijabbr.com
Nitro Group An electron-withdrawing group that can be enzymatically reduced to produce cytotoxic species, a known mechanism for some antimicrobial and anticancer drugs. researchgate.net

Challenges and Opportunities in Synthesis and Application

The synthesis of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, while not explicitly detailed in numerous publications, can be inferred from established methods for similar quinoxaline derivatives. A common and straightforward approach involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. reactionbiology.com In this case, the reaction would likely involve 4-nitro-1,2-phenylenediamine and 1,2-di(furan-2-yl)ethane-1,2-dione (furil).

A significant challenge in the synthesis of unsymmetrically substituted quinoxalines is controlling the regioselectivity of the condensation reaction. However, for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, the symmetrical nature of the dicarbonyl component simplifies this aspect. Challenges may arise in the synthesis and purification of the starting materials, particularly the stability of furil (B128704) under certain reaction conditions. nih.gov The development of green and efficient synthetic protocols, such as those using natural deep eutectic solvents (NADESs), presents an opportunity to overcome some of these challenges, offering faster reaction times and easier product isolation. nih.gov

The primary opportunity for this compound lies in its potential therapeutic applications. The established anticancer activity of related analogs suggests that 2,3-Bis(furan-2-yl)-6-nitroquinoxaline could be a valuable lead compound for the development of new oncological treatments. mdpi.comresearchgate.net Furthermore, the known antimicrobial properties of both quinoxaline and nitrofuran derivatives indicate a strong potential for this compound to be effective against a range of pathogens, including drug-resistant strains. nih.govnih.gov The neuroprotective effects observed in some quinoxaline derivatives also open up the possibility of investigating this compound for neurodegenerative diseases.

Table 2: Potential Therapeutic Applications of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline Based on Analog Studies

Therapeutic AreaRationaleKey Findings in Analogs
Oncology The quinoxaline scaffold is a known pharmacophore in anticancer drug discovery.A bisfuranylquinoxalineurea analog shows potent antiproliferative activity. mdpi.comresearchgate.net
Infectious Diseases Both quinoxaline and nitrofuran moieties are present in established antimicrobial agents.Quinoxaline derivatives exhibit broad-spectrum antibacterial and antifungal activity. nih.gov Nitrofuran derivatives are effective against various bacteria. nih.gov
Neurology Some quinoxaline derivatives have shown neuroprotective properties.Quinoxaline analogs have been investigated for their potential in treating neurodegenerative disorders.

Prospects for Rational Design and Development of Novel Analogs

The structure of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline offers multiple avenues for rational drug design to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related quinoxaline derivatives have provided valuable insights that can guide the development of novel analogs.

One key area for modification is the nitro group. While it can be crucial for activity, it can also be associated with toxicity. researchgate.net The position and electronic nature of substituents on the quinoxaline ring are known to significantly influence biological activity. mdpi.com Therefore, analogs could be synthesized with the nitro group at different positions (e.g., position 5 or 7) or replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule and fine-tune its interaction with biological targets. For instance, the synthesis of 6-nitro and 7-nitro-2-(thiophen-2-yl)quinoxaline has been reported, indicating that positional isomers can be selectively prepared. researchgate.net

The furan rings also present opportunities for modification. Introducing substituents on the furan rings could enhance binding affinity to target proteins or alter the compound's solubility and metabolic stability. Furthermore, replacing the furan rings with other five-membered heterocycles, such as thiophene (B33073) or pyrrole, could lead to analogs with different biological profiles. The synthesis of the thiophene analog, 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, has been documented, providing a direct precedent for such modifications. nih.govnih.gov

Finally, the development of prodrugs could be explored to improve the delivery of the active compound to its target site and minimize off-target effects. For example, the synthesis of an acetamide (B32628) derivative, 2-(4-bromophenyl)-N-(2,3-di(furan-2-yl)quinoxalin-6-yl)acetamide, from the corresponding 6-aminoquinoxaline (B194958) demonstrates the feasibility of functionalizing the quinoxaline core to create more complex molecules. researchgate.net

Interdisciplinary Research Avenues for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline

The unique chemical structure and potential biological activities of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline make it a prime candidate for interdisciplinary research.

Medicinal Chemistry and Pharmacology: The primary focus would be on the synthesis and biological evaluation of a library of analogs to establish a comprehensive SAR. This would involve in vitro screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes or receptors. Promising compounds would then be advanced to in vivo studies.

Computational Chemistry and Molecular Modeling: In silico studies can play a crucial role in predicting the binding modes of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline and its analogs with potential biological targets. Docking studies, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analyses can help in understanding the molecular basis of their activity and guide the rational design of more potent and selective compounds.

Materials Science: Quinoxaline derivatives have found applications as functional materials, including in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. The specific electronic properties conferred by the furan and nitro substituents could make 2,3-Bis(furan-2-yl)-6-nitroquinoxaline a candidate for investigation in these areas.

Biochemistry and Chemical Biology: The development of fluorescently tagged or biotinylated analogs of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline could be used as chemical probes to identify its cellular targets and elucidate its mechanism of action. This would provide a deeper understanding of the biological pathways modulated by this class of compounds.

Q & A

Q. What are the established synthetic routes for 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, and how are reaction conditions optimized?

The compound is typically synthesized via a condensation reaction between 4-nitro-o-phenylenediamine and 1,2-di(furan-2-yl)ethane-1,2-dione in refluxing acetic acid (HOAc) for ~8 hours . Optimization includes catalyst selection (e.g., thiamine or Cu(NO₃)₂ for precursor synthesis) and solvent systems. For example, HOAc/water (1:1) at 70°C yields intermediate diones with >85% efficiency . Post-synthesis, purification via recrystallization (e.g., DMSO-d6) and characterization by ¹H/¹³C NMR ensures structural fidelity .

Q. How is structural characterization performed for this compound, and what spectral data are critical?

¹H NMR (300 MHz, DMSO-d6) reveals aromatic protons at δ 8.59–9.04 ppm (quinoxaline core) and furyl protons at δ 6.62–7.68 ppm, with coupling constants (e.g., J = 8–15.8 Hz) confirming substituent geometry . ¹³C NMR identifies carbonyl and nitro-group carbons at δ 143–160 ppm . Melting points (154–156°C) and HRMS ([M+H]+) data further validate purity .

Advanced Research Questions

Q. How do steric and electronic effects of furyl substituents influence the compound’s crystallographic properties?

X-ray crystallography of analogous compounds (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) shows that planar aromatic substituents (e.g., furyl or thienyl) adopt dihedral angles of 3.29°–83.96° relative to the quinoxaline core, affecting π-stacking and solubility . For 2,3-Bis(furan-2-yl)-6-nitroquinoxaline, computational modeling (DFT) can predict similar torsional strain, guiding co-crystal design for enhanced bioavailability .

Q. What methodologies resolve contradictions in reported synthetic yields or spectral data?

Discrepancies in melting points (e.g., 152–156°C vs. 191–193°C for derivatives) arise from polymorphic forms or solvent traces . Controlled recrystallization (e.g., using ethanol vs. DMSO) and differential scanning calorimetry (DSC) can identify polymorphs. Conflicting NMR signals (e.g., δ 8.32–8.95 ppm) are resolved by variable-temperature NMR to assess dynamic rotational barriers .

Q. How is the nitro group exploited in functionalizing 2,3-Bis(furan-2-yl)-6-nitroquinoxaline for biological studies?

The nitro group is reduced to an amine using Na₂Sₓ in ethanol under reflux, yielding 2,3-Bis(furan-2-yl)quinoxaline-6-amine, a precursor for antitumor derivatives . Subsequent acylation (e.g., with acyl chlorides) generates amide-linked probes for cyclophilin J inhibition assays, with IC₅₀ values validated via fluorescence polarization .

Q. What strategies mitigate challenges in regioselective functionalization of the quinoxaline core?

Electrophilic aromatic substitution (EAS) at the 6-nitro position is hindered by electron-withdrawing effects. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C enables selective C-H functionalization, as demonstrated in styryl-derivative syntheses (e.g., 2,3-Bis[(E)-4-fluorostyryl]-6-nitroquinoxaline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.